molecular formula C23H21ClN2O2S B11674165 2-[(3-chlorobenzoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-[(3-chlorobenzoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11674165
M. Wt: 424.9 g/mol
InChI Key: KPUPRKDBGWTKLZ-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzamido)-N-(2-ethylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of cyclopenta[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural properties.

Preparation Methods

The synthesis of 2-(3-chlorobenzamido)-N-(2-ethylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of 2-(3-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide followed by reflux with sodium hydroxide in isopropanol . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as catalytic hydrogenation and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Chlorobenzamido)-N-(2-ethylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzamido)-N-(2-ethylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases involved in signal transduction pathways, thereby affecting cellular processes like proliferation and apoptosis . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function.

Comparison with Similar Compounds

Similar compounds include other cyclopenta[b]thiophene derivatives such as:

2-(3-Chlorobenzamido)-N-(2-ethylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide stands out due to its unique combination of structural features and versatile applications across various fields.

Properties

Molecular Formula

C23H21ClN2O2S

Molecular Weight

424.9 g/mol

IUPAC Name

2-[(3-chlorobenzoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C23H21ClN2O2S/c1-2-14-7-3-4-11-18(14)25-22(28)20-17-10-6-12-19(17)29-23(20)26-21(27)15-8-5-9-16(24)13-15/h3-5,7-9,11,13H,2,6,10,12H2,1H3,(H,25,28)(H,26,27)

InChI Key

KPUPRKDBGWTKLZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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